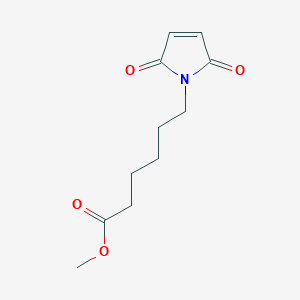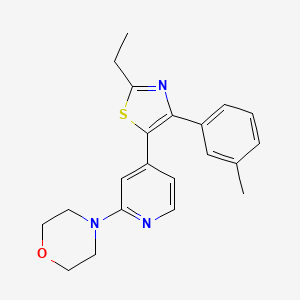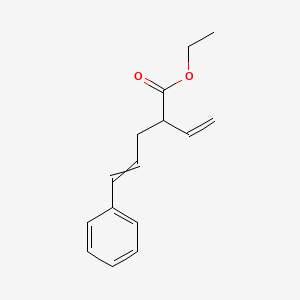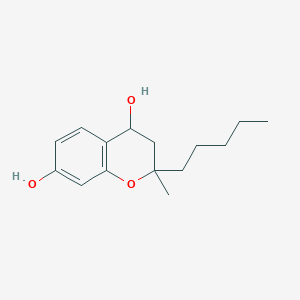
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one is a chiral oxazinone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions could target the oxazinone ring, potentially opening it to form other functional groups.
Substitution: Substitution reactions might occur at the phenyl ring or the oxazinone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
Biologically, this compound might be studied for its potential activity as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazinones are often explored for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various conditions, depending on its biological activity.
Industry
Industrially, this compound might be used in the production of pharmaceuticals or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for (3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(3R,6S)-3-Methyl-5-phenyl-6-(propan-2-yl)-3,6-dihydro-2H-1,4-oxazin-2-one: Unique for its specific chiral centers and substituents.
Other Oxazinones: Similar compounds might include other oxazinone derivatives with different substituents or chiral configurations.
Uniqueness
The uniqueness of this compound lies in its specific chiral centers and the nature of its substituents. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other oxazinone derivatives.
Propiedades
Número CAS |
223244-09-5 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(2S,5R)-5-methyl-3-phenyl-2-propan-2-yl-2,5-dihydro-1,4-oxazin-6-one |
InChI |
InChI=1S/C14H17NO2/c1-9(2)13-12(11-7-5-4-6-8-11)15-10(3)14(16)17-13/h4-10,13H,1-3H3/t10-,13+/m1/s1 |
Clave InChI |
XQMCAYQHEBZGJA-MFKMUULPSA-N |
SMILES isomérico |
C[C@@H]1C(=O)O[C@H](C(=N1)C2=CC=CC=C2)C(C)C |
SMILES canónico |
CC1C(=O)OC(C(=N1)C2=CC=CC=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)


![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)

![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)

![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)

